5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline
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Overview
Description
5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline is a heterocyclic compound that belongs to the pyrazoline family Pyrazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline typically involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. One common method includes the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with phenylsulfonylacetophenone under acidic conditions to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the phenylsulfonyl group to yield different functional groups.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolines, pyrazoles, and other heterocyclic derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Used as an intermediate in the synthesis of liquid crystal polymers.
Uniqueness
5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline is unique due to its combination of bromophenyl, phenyl, and phenylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(benzenesulfonyl)-3-(4-bromophenyl)-5-phenyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2S/c22-18-13-11-17(12-14-18)21-15-20(16-7-3-1-4-8-16)23-24(21)27(25,26)19-9-5-2-6-10-19/h1-14,21H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTSILBBTXZVOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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